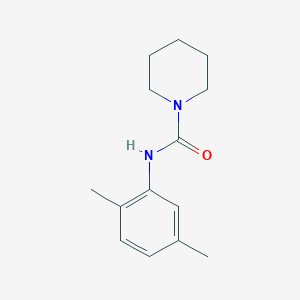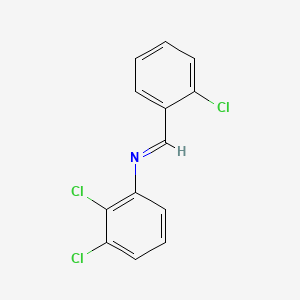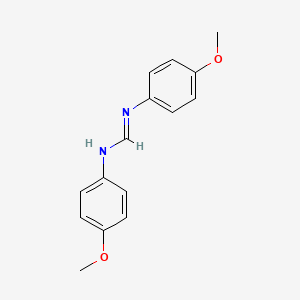
3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2,6-dimethylphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2,6-dimethylphenyl)propanamide is an organic compound that features a furan ring substituted with a 4-chlorophenyl group and a propanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2,6-dimethylphenyl)propanamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution with 4-Chlorophenyl Group: The furan ring is then subjected to electrophilic aromatic substitution to introduce the 4-chlorophenyl group.
Formation of Propanamide Moiety: The final step involves the reaction of the substituted furan with 2,6-dimethylaniline under amide formation conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2,6-dimethylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced aromatic compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2,6-dimethylphenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2,6-dimethylphenyl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and biological context.
類似化合物との比較
Similar Compounds
- 3-(5-(4-Bromophenyl)furan-2-yl)-N-(2,6-dimethylphenyl)propanamide
- 3-(5-(4-Fluorophenyl)furan-2-yl)-N-(2,6-dimethylphenyl)propanamide
- 3-(5-(4-Methylphenyl)furan-2-yl)-N-(2,6-dimethylphenyl)propanamide
Uniqueness
3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2,6-dimethylphenyl)propanamide is unique due to the presence of the 4-chlorophenyl group, which can impart distinct electronic and steric properties compared to its analogs
特性
CAS番号 |
853311-73-6 |
|---|---|
分子式 |
C21H20ClNO2 |
分子量 |
353.8 g/mol |
IUPAC名 |
3-[5-(4-chlorophenyl)furan-2-yl]-N-(2,6-dimethylphenyl)propanamide |
InChI |
InChI=1S/C21H20ClNO2/c1-14-4-3-5-15(2)21(14)23-20(24)13-11-18-10-12-19(25-18)16-6-8-17(22)9-7-16/h3-10,12H,11,13H2,1-2H3,(H,23,24) |
InChIキー |
AEDNGUQVJMSDNG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[5-(4-Bromophenyl)-2-furyl]propanoic acid](/img/structure/B11945697.png)



![Benzamide, N-[3-(dipropylamino)phenyl]-](/img/structure/B11945715.png)



![4'-Phenyl-9,10-dihydrospiro[9,10-ethanoanthracene-11,2'-thiete] 1',1'-dioxide](/img/structure/B11945723.png)

![4-{[(2-Fluoroanilino)carbonyl]amino}benzoic acid](/img/structure/B11945731.png)


